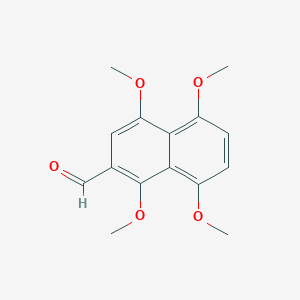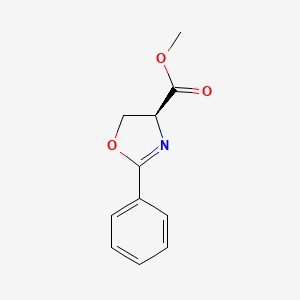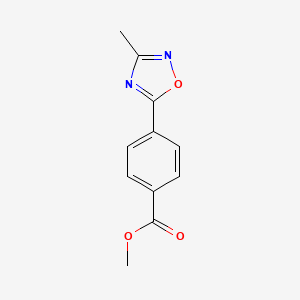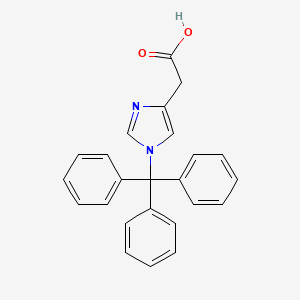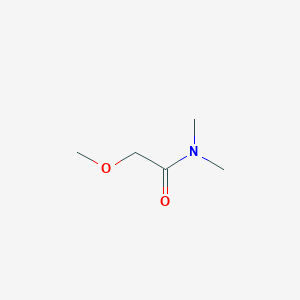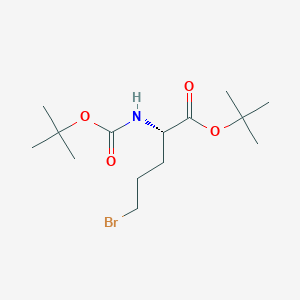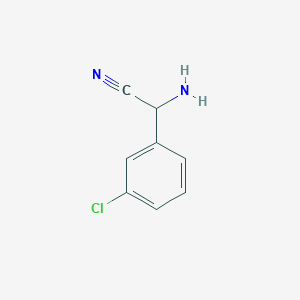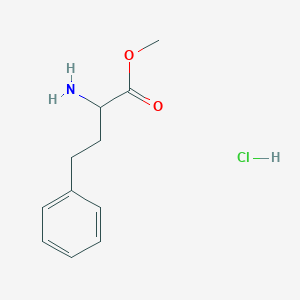
DL-Homophenylalanine methyl ester hydrochloride
Descripción general
Descripción
DL-Homophenylalanine methyl ester hydrochloride is a chemical compound with the empirical formula C11H15NO2·HCl . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular weight of DL-Homophenylalanine methyl ester hydrochloride is 229.7 . The molecular formula is C11H15NO2·HCl .Physical And Chemical Properties Analysis
DL-Homophenylalanine methyl ester hydrochloride is a solid crystalline powder . It has a refractive index of approximately 1.53 .Aplicaciones Científicas De Investigación
DL-Homophenylalanine methyl ester hydrochloride is a type of amino acid derivative . While specific applications for this compound are not readily available, it’s known that such compounds are often used in peptide synthesis . Here are some potential applications based on its chemical properties:
-
Peptide Synthesis
- DL-Homophenylalanine methyl ester hydrochloride can be used as a building block in the synthesis of peptides . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions. They can act as hormones, neurotransmitters, antibiotics and more.
-
Pharmaceuticals
DL-Homophenylalanine methyl ester hydrochloride is a type of amino acid derivative . While specific applications for this compound are not readily available, it’s known that such compounds are often used in peptide synthesis . Here are some potential applications based on its chemical properties:
-
Peptide Synthesis
- DL-Homophenylalanine methyl ester hydrochloride can be used as a building block in the synthesis of peptides . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions. They can act as hormones, neurotransmitters, antibiotics and more.
-
Pharmaceuticals
Safety And Hazards
When handling DL-Homophenylalanine methyl ester hydrochloride, avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOPSSMUBBHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516499 | |
| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Homophenylalanine methyl ester hydrochloride | |
CAS RN |
85808-33-9 | |
| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


